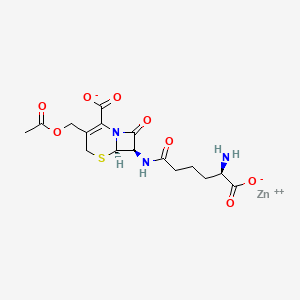

Cephalosporin C Zinc Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cephalosporin C Zinc Salt is an antibiotic compound that has been widely used in the medical and scientific communities for decades. It is a semi-synthetic derivative of the naturally occurring cephalosporin antibiotic, cephalosporin C, and is a member of the cephalosporin family of antibiotics. This compound has been used in a variety of medical and scientific applications, including in the treatment of bacterial infections and in laboratory experiments.

Aplicaciones Científicas De Investigación

Cephalosporin C Zinc Salt's interaction with a β-lactamase from Bacillus cereus showed that zinc increased the stability of enzyme activity during storage. However, prolonged hydrolysis of Cephalosporin C led to a loss in activity that was not restored by additional zinc. This suggests a link between zinc and the apoenzyme through a thiol group (Sabath & Finland, 1968).

The stability of Cephalosporin C in aqueous solutions was studied at various temperatures. It was found that zinc ions did not specifically affect the inactivation rate of Cephalosporin C (Portnoĭ et al., 1980).

A broad review of cephalosporins, including Cephalosporin C, highlighted their use as broad-spectrum antimicrobial agents, often used to treat bacterial infections. The review noted differences in activity, half-life, and toxicity profiles among various cephalosporins (Gustaferro & Steckelberg, 1991).

A study on the degradation of cephalosporin antibiotics in aquatic matrices found that sulfate radical-based advanced oxidation processes were efficient in eliminating cephalosporins. This research is crucial for understanding how to treat antibiotics in high salinity wastewater (Qian et al., 2020).

The extraction of Cephalosporin C from whole broth and separation of its derivatives was studied using aqueous two-phase partition. This research provides insights into efficient extraction methods for Cephalosporin C, which could be vital for pharmaceutical applications (Yang et al., 1994).

The interaction of different metal ions with cephalosporins, including Cephalosporin C, was investigated to understand their effect on the biological properties of these antibiotics. This study found that certain metal ions can significantly affect the transport and antibacterial activity of cephalosporins (Auda et al., 2009).

Mecanismo De Acción

Target of Action

Cephalosporin C zinc salt primarily targets Penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They are known to be the targets of β-lactam antibiotics such as cephalosporins .

Mode of Action

This compound acts by inhibiting the PBPs . This inhibition interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, this compound prevents the proper formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall, resulting in cell lysis and death .

Pharmacokinetics

Like other cephalosporins, it is expected to have a short half-life and be excreted through the urine

Result of Action

The primary result of this compound’s action is the disruption of the bacterial cell wall , leading to cell lysis and death . This makes it an effective antibiotic against a range of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and affect its efficacy

Safety and Hazards

Direcciones Futuras

Cephalosporin C Zinc Salt serves as a core compound for producing semi-synthetic cephalosporins that can control infections with different resistance mechanisms . The new cephalosporins are the foundation for the real warning signs to open up new and interesting possibilities for serious infections in the future .

Análisis Bioquímico

Biochemical Properties

Cephalosporin C Zinc Salt is used to study the effect of transpeptidase expression, binding, and inhibition on bacterial cell wall mucopeptide synthesis . It is also used to determine activity during stopped-flow fluorescence spectrometric measurements of association .

Cellular Effects

This compound has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria . It disrupts the synthesis of the peptidoglycan layer of bacterial cell walls .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of penicillin binding proteins . It interferes with cell wall synthesis, leading to the death of the bacteria .

Metabolic Pathways

This compound is involved in the metabolic pathway of cephalosporin C biosynthesis . This pathway leads to the production of the secondary metabolite cephalosporin C and its intermediates .

Transport and Distribution

It is known that cephalosporins are mainly excreted through renal mechanisms in the unchanged form .

Subcellular Localization

It is known that the biosynthetic enzymes required for the production of cephalosporin C reside within different subcellular compartments .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cephalosporin C Zinc Salt involves the reaction of Cephalosporin C with Zinc acetate in the presence of a suitable solvent.", "Starting Materials": [ "Cephalosporin C", "Zinc acetate", "Suitable solvent" ], "Reaction": [ "Dissolve Cephalosporin C and Zinc acetate in a suitable solvent", "Heat the mixture to a suitable temperature and stir for a suitable time", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent and dry it under vacuum", "The resulting product is Cephalosporin C Zinc Salt" ] } | |

Número CAS |

59143-60-1 |

Fórmula molecular |

C16H21N3O8SZn |

Peso molecular |

480.8 g/mol |

Nombre IUPAC |

3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc |

InChI |

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26); |

Clave InChI |

MGNGNKZZUPFEAN-UHFFFAOYSA-N |

SMILES isomérico |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn] |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] |

SMILES canónico |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn] |

Números CAS relacionados |

59143-60-1 41279-77-0 |

Sinónimos |

(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt; , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic |

Origen del producto |

United States |

Q & A

Q1: What is the significance of studying the separation process of Cephalosporin C Zinc Salt?

A1: this compound is an important intermediate in the production of cephalosporin antibiotics. [] Efficient separation of this compound is crucial for maximizing yield and ensuring the purity of the final drug product. The paper "The Problem and Resolvent of Separation Process of Enterprise" [] specifically discusses analyzing and improving the production process of this compound, highlighting the importance of understanding and optimizing the separation stage in pharmaceutical manufacturing.

Q2: Are there any studies exploring the genetic modification of organisms involved in this compound production?

A2: While the provided abstracts don't directly address the genetic modification of organisms related to this compound production, the second abstract mentions an "optimized prime editing system for efficient modification of the pig genome". [] This suggests ongoing research in genetic engineering techniques applicable to various organisms, potentially including those involved in pharmaceutical production. Further research is needed to explore if such techniques are being applied to optimize this compound production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)

![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)